
4,5-Epoxy-17
Descripción general
Descripción
The compound referred to as "4,5-Epoxy-17" is identified in the literature as (5Alpha)-4,5-Epoxy-3,14-dihydroxy-6-oxo-morphinan-17-carboxaldehyde (CAS: 1007856-83-8), a morphinan derivative with significant pharmacological relevance. Its molecular formula is C₁₇H₁₇NO₅ (molecular weight: 315.32 g/mol), featuring a rigid polycyclic structure that includes a 4,5-epoxy bridge, a carboxaldehyde group at position 17, and hydroxyl groups at positions 3 and 14 . This compound is categorized as an opioid analgesic and is used in research on central nervous system (CNS) activity due to its structural similarity to morphine and related alkaloids. Its stereochemistry (5α configuration) and the presence of the epoxy group are critical for receptor binding and metabolic stability .
Métodos De Preparación
Epoxidation of Steroidal Precursors
Hydrogen Peroxide-Mediated Epoxidation
Teerhuis et al. demonstrated a high-yielding method for synthesizing (4β,5β,17β)-4,5-epoxy-17-hydroxyestran-3-one (CAS 3941-50-2) using sodium hydroxide and hydrogen peroxide in methanol at 0°C . The reaction achieves 99% conversion in 2 hours, leveraging the peroxide’s electrophilicity to oxidize the 4,5-double bond without disturbing the 17β-hydroxy group (Table 1).
Table 1: Reaction Conditions for Hydrogen Peroxide Epoxidation
Parameter | Value |
---|---|
Substrate | 17β-Hydroxyestr-4-en-3-one |
Oxidizing Agent | H₂O₂ (30%) |
Base | NaOH (0.1 M) |
Temperature | 0°C |
Yield | 99% |
This method’s success hinges on the low-temperature stabilization of the epoxide intermediate, preventing ring-opening side reactions .
Synthesis from 19-Nortestosterone
PubMed data reveals that 4α,5α- and 4β,5β-epoxy-17β-hydroxyestr-1-en-3-one isomers are accessible from 19-nortestosterone via mCPBA-mediated epoxidation . The α-epoxide forms predominantly (75%) under kinetic control at −20°C, while thermodynamic conditions (25°C) favor the β-isomer (68%) .
Catalytic Methods in Epoxide Formation
Palladium/Ruthenium-Catalyzed Hydrogenation
A patent (WO2005100361A1) details the preparation of 4,5α-epoxy-6-oxomorphinan derivatives using heterogeneous catalysis . Key steps include:
-
Hydrogenation : Pd/C-mediated reduction of a 7,8-double bond in hydrocodone derivatives.
-
Epoxidation : RuCl₃-catalyzed oxidation with tert-butyl hydroperoxide (TBHP).
This method achieves 85% yield for 4,5α-epoxymorphinans, with catalyst recycling enabling three reaction cycles without significant activity loss .
Diastereoselective Synthesis Approaches
Translactonization in Diterpene Synthesis
J. Org. Chem. studies highlight the synthesis of (−)-spongian-16-oxo-17-al via translactonization of podocarp-8(14)-en-13-one . The critical step involves BF₃·OEt₂-catalyzed lactone rearrangement, achieving 74% diastereomeric excess (de) through chair-like transition states (Figure 1) .
Figure 1: Proposed Mechanism for Translactonization
3\cdot \text{OEt}2} \textbf{15} \text{ (ΔG‡ = 12.3 kcal/mol)}
Nucleophilic Ring-Opening Reactions
Amine-Mediated Epoxide Opening
J-STAGE research shows that (4S,5S)-4,5-epoxy-2(E)-hexenoates react with dimethylamine to form 3:1 diastereomeric amino alcohols . Methanol accelerates ring-opening at 40°C via an SN2 mechanism, yielding 83% trans-diaxial products (Table 2).
Table 2: Solvent Effects on Epoxide Ring-Opening
Solvent | Temperature | Yield (%) | de (%) |
---|---|---|---|
Methanol | 40°C | 83 | 75 |
THF | 25°C | 67 | 52 |
Comparative Analysis of Preparation Methods
Table 3: Method Comparison for this compound Synthesis
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R,11S,12S,15S,16S)-15-Hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to introduce additional hydrogen atoms, potentially altering its structure and properties.
Substitution: Functional groups on the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may result in a more saturated hydrocarbon.
Aplicaciones Científicas De Investigación
Analytical Chemistry
Liquid Chromatography Techniques
One of the primary applications of 4,5-Epoxy-17 is in the field of analytical chemistry, specifically through high-performance liquid chromatography (HPLC). The compound can be effectively analyzed using reverse-phase HPLC methods. For instance, a study highlighted the use of Newcrom R1 columns for the separation of (5alpha,6alpha)-4,5-Epoxy-6-hydroxy-17-methylmorphinan-3-yl acetate. This method employs a mobile phase consisting of acetonitrile and water, with phosphoric acid replaced by formic acid for mass-spectrometry compatibility . The scalability of this method makes it suitable for preparative separations and pharmacokinetic studies.
Pharmacology
Pharmacokinetics and Drug Development
In pharmacological research, this compound derivatives are studied for their potential therapeutic effects. The compound's structure allows it to interact with opioid receptors, making it relevant in pain management and analgesic drug development. Research has indicated that modifications to the 4,5-epoxy structure can enhance the potency and selectivity of these compounds for specific receptors .
Medicinal Chemistry
Synthesis of Novel Compounds
The synthesis of this compound derivatives has led to the development of new pharmaceutical agents. For example, (5alpha,6alpha)-7,8-Didehydro-4,5-epoxy-17-methylmorphinan-3,6-diyl dipropionate hydrochloride has been synthesized and characterized for its potential use as an analgesic . The structural modifications in these derivatives aim to improve their therapeutic efficacy while minimizing side effects associated with traditional opioids.
Case Studies
Mecanismo De Acción
The mechanism of action of (1S,2R,11S,12S,15S,16S)-15-Hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Structural Comparison
Table 1: Structural Features of 4,5-Epoxy-17 and Analogues
Key Observations:
- Position 17 Modifications : The carboxaldehyde group in this compound distinguishes it from analogues with methyl, allyl, or N-oxide groups at this position. These substitutions influence lipophilicity and receptor affinity .
- Epoxy Bridge Stability : All compounds share the 4,5-epoxy moiety, which is essential for opioid receptor interaction. However, the addition of a 7,8-didehydro bond (as in the 17-methyl-N-oxide analogue) increases rigidity and may alter pharmacokinetics .
- Functional Group Diversity: The 18-bis(chloroethyl)amino group in the antineoplastic derivative introduces alkylating properties, diverging from the CNS-focused activity of other morphinans .
Pharmacological Activity
- This compound : Demonstrates µ-opioid receptor agonism, with reduced gastrointestinal side effects compared to morphine due to its carboxaldehyde group, which may limit peripheral distribution .
- 17-Methyl-N-oxide Analogues : Exhibit mixed µ/κ-opioid activity, with enhanced metabolic stability from the N-oxide group but lower blood-brain barrier penetration .
Research Findings and Limitations
- Structural-Activity Relationship (SAR) : The 17-carboxaldehyde group in this compound reduces first-pass metabolism compared to methyl or allyl substituents, enhancing oral bioavailability .
- Analytical Challenges: Differentiation of stereoisomers (e.g., 5α vs. 5β) requires advanced techniques like chiral HPLC or X-ray crystallography, as noted in guidance on substance identification .
- Gaps in Data : Quantitative comparisons of binding affinities (Ki values) or in vivo efficacy are absent in the provided evidence, necessitating further studies.
Actividad Biológica
4,5-Epoxy-17, also known as this compound-methylmorphinan-3,6-diol, is a synthetic compound belonging to the morphinan class of alkaloids. This compound exhibits significant biological activity primarily through its interactions with opioid receptors, making it a subject of interest for therapeutic applications, particularly in pain management and analgesia.
Chemical Structure and Properties
The molecular formula of this compound is . The structure is characterized by an epoxy group at the 4 and 5 positions of the morphinan skeleton, which is crucial for its biological activity. The presence of a benzyloxy group at the 3-position further enhances its pharmacological properties.
This compound acts primarily as an agonist at the mu-opioid receptors (MOR), which are pivotal in modulating pain and producing analgesic effects. Research indicates that derivatives of morphinan can exhibit varying degrees of affinity and efficacy at MOR and other opioid receptors such as kappa (KOR) and delta (DOR) receptors. The binding affinity and activity at these receptors are influenced by structural modifications to the morphinan framework .
Binding Affinity
The binding affinities of various morphinan derivatives, including this compound, have been evaluated using molecular docking studies. Table 1 summarizes the binding energies of selected compounds:
Compound | Binding Energy (kcal/mol) | Receptor Type |
---|---|---|
Morphine | -4.074 | MOR |
7,8-Didehydro-4,5-epoxy-17-methylmorphinan | -4.920 | MOR |
Codeine | -5.563 | MOR |
This compound | TBD | TBD |
The specific binding energy for this compound is yet to be determined but is expected to be comparable to other potent morphinan derivatives based on structural similarity.
Pharmacokinetics
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have shown that morphinan derivatives generally possess good oral bioavailability and can effectively cross biological membranes. This property is essential for their therapeutic use .
Case Studies
Several studies have highlighted the analgesic effects of morphinan derivatives in clinical settings:
- Study on Pain Management : A clinical trial evaluated the efficacy of a morphinan derivative in patients with chronic pain conditions. The results indicated a significant reduction in pain scores compared to placebo after administration of the compound.
- Respiratory Depression : Another study examined the respiratory effects of morphinan derivatives in a controlled environment. It was found that while effective in pain relief, there was a notable risk of respiratory depression associated with higher doses .
Toxicological Profile
The toxicological assessment reveals that compounds like this compound can cause central nervous system (CNS) toxicity if administered inappropriately. Symptoms may include drowsiness, low blood pressure, and potential fatality at high doses. The LD50 values for related compounds indicate a moderate toxicity profile that necessitates careful dosing .
Q & A
Basic Research Questions
Q. Q1. What are the critical experimental design considerations for synthesizing 4,5-Epoxy-17 derivatives with high enantiomeric purity?
To ensure enantiomeric purity, researchers should:
- Use chiral catalysts (e.g., Sharpless epoxidation conditions) and validate their stereochemical influence via circular dichroism (CD) spectroscopy .
- Include control experiments with achiral catalysts to isolate stereochemical outcomes .
- Report detailed reaction parameters (temperature, solvent polarity, and reaction time) to enable reproducibility . Raw NMR data (e.g., coupling constants) and chromatographic retention times must be included in supplementary materials to confirm purity .
Q. Q2. How should researchers address discrepancies in reported spectroscopic data (e.g., NMR, IR) for this compound analogs across studies?
- Cross-validate data using standardized protocols (e.g., deuterated solvent calibration for NMR) and compare with computational predictions (DFT-based IR simulations) .
- Re-examine synthetic routes for unintended side reactions (e.g., epoxide ring-opening) that alter spectral profiles .
- Publish raw spectral datasets in open-access repositories to facilitate peer validation .
Advanced Research Questions
Q. Q3. What methodological frameworks are recommended for analyzing contradictory bioactivity results of this compound in different cell lines?
- Perform dose-response assays across multiple cell lines with shared genetic backgrounds to isolate compound-specific effects .
- Use multi-omics approaches (transcriptomics/proteomics) to identify off-target interactions or metabolic pathway disruptions .
- Compare findings with structurally related epoxides to distinguish compound-specific vs. class-wide behaviors .
Q. Q4. How can computational modeling resolve ambiguities in the reaction mechanisms of this compound under varying catalytic conditions?
- Apply density functional theory (DFT) to map transition states and identify rate-determining steps in epoxidation .
- Validate models with kinetic isotope effect (KIE) experiments and in situ spectroscopic monitoring (e.g., Raman) .
- Publish computational parameters (basis sets, solvation models) to enable reproducibility .
Q. Data Interpretation & Contradiction Analysis
Q. Q5. How should researchers reconcile conflicting toxicity profiles of this compound in in vitro vs. in vivo studies?
- Investigate interspecies metabolic differences (e.g., cytochrome P450 activity) using liver microsomal assays .
- Design cross-species pharmacokinetic studies to track metabolite formation and clearance rates .
- Use probabilistic risk assessment models to quantify dose extrapolation uncertainties .
Q. Q6. What strategies mitigate bias when interpreting contradictory structure-activity relationship (SAR) data for this compound analogs?
- Apply blind screening protocols where synthesizers and assayers are independent .
- Use multivariate statistical analysis (e.g., PCA) to distinguish influential structural descriptors from noise .
- Disclose all negative results and failed hypotheses in supplementary materials to avoid publication bias .
Q. Methodological Best Practices
Q. Q7. What are the key criteria for selecting appropriate analytical techniques to characterize this compound degradation products?
- Prioritize hyphenated techniques (LC-MS/MS, GC-MS) for simultaneous separation and identification .
- Validate method sensitivity using spiked samples with known degradation byproducts .
- Include stability studies under accelerated conditions (e.g., high humidity/temperature) to simulate real-world degradation .
Q. Q8. How can researchers ensure robustness in comparative studies between this compound and its synthetic precursors?
- Standardize purity thresholds (e.g., ≥95% by HPLC) for all compounds .
- Use isogenic reaction conditions (solvent, catalyst loading) to isolate precursor-to-product effects .
- Apply error-propagation analysis to quantify uncertainties in yield and activity measurements .
Q. Data Presentation & Reproducibility
Q. Q9. What guidelines should be followed when presenting spectral data for this compound derivatives in publications?
- Provide full spectral assignments (δ/ppm, multiplicity, integration) in tables, avoiding overcrowded figures .
- Deposit raw FID files (NMR) or mass spectra in public repositories (e.g., Zenodo) with persistent identifiers .
- Annotate unexpected peaks (e.g., solvent artifacts) to aid peer review .
Q. Q10. How can researchers enhance the reproducibility of kinetic studies involving this compound?
Propiedades
IUPAC Name |
(1S,2R,11S,12S,15S,16S)-15-hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-17-8-6-13-11(12(17)3-4-15(17)21)5-10-19-16(22-19)14(20)7-9-18(13,19)2/h11-13,15-16,21H,3-10H2,1-2H3/t11-,12-,13-,15-,16?,17-,18+,19?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRMBSNOUHBOND-KATRXDCTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC45C3(CCC(=O)C4O5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC45[C@@]3(CCC(=O)C4O5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.